N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-tetrazol-1-yl)benzamide

Lipophilicity Drug-likeness Solubility

N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-tetrazol-1-yl)benzamide (C20H18N6O, MW 358.4 g/mol) is a synthetic small molecule belonging to the tetrahydrocarbazole-benzamide hybrid class, supplied as a racemic mixture. The compound integrates a partially saturated tricyclic tetrahydrocarbazole scaffold with a 2-(1H-tetrazol-1-yl)benzamide appendage, yielding a calculated partition coefficient (logP) of 3.25, a distribution coefficient (logD) of 3.25, an estimated aqueous solubility (logSw) of –4.58, and a topological polar surface area (tPSA) of 116.21 Ų.

Molecular Formula C20H18N6O
Molecular Weight 358.4 g/mol
Cat. No. B12165611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-tetrazol-1-yl)benzamide
Molecular FormulaC20H18N6O
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESC1CC(C2=C(C1)C3=CC=CC=C3N2)NC(=O)C4=CC=CC=C4N5C=NN=N5
InChIInChI=1S/C20H18N6O/c27-20(15-7-2-4-11-18(15)26-12-21-24-25-26)23-17-10-5-8-14-13-6-1-3-9-16(13)22-19(14)17/h1-4,6-7,9,11-12,17,22H,5,8,10H2,(H,23,27)
InChIKeyNWRRJWUGUPQPGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-tetrazol-1-yl)benzamide – Structural Identity, Physicochemical Profile, and Compound Classification for Research Procurement


N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-tetrazol-1-yl)benzamide (C20H18N6O, MW 358.4 g/mol) is a synthetic small molecule belonging to the tetrahydrocarbazole-benzamide hybrid class, supplied as a racemic mixture . The compound integrates a partially saturated tricyclic tetrahydrocarbazole scaffold with a 2-(1H-tetrazol-1-yl)benzamide appendage, yielding a calculated partition coefficient (logP) of 3.25, a distribution coefficient (logD) of 3.25, an estimated aqueous solubility (logSw) of –4.58, and a topological polar surface area (tPSA) of 116.21 Ų . This compound is catalogued as a screening library member (ChemDiv ID IB06-6531; ZINC ID ZINC000034804869) and has not been annotated in clinical trials to date [1]. Its dual pharmacophoric architecture—the tetrahydrocarbazole core associated with kinase/VEGF/Hsp90 modulation and the ortho-tetrazole-benzamide fragment linked to GPR35 agonism—positions it as a distinctive probe for polypharmacology profiling and fragment-based elaboration [2][3].

Screening library member combining tetrahydrocarbazole and ortho-tetrazole-benzamide pharmacophores
Unsubstituted 6-position on tetrahydrocarbazole core enables fragment elaboration and late-stage diversification
Supplied as racemic mixture; suitable for polypharmacology profiling and chemoproteomic target ID

Why N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-tetrazol-1-yl)benzamide Cannot Be Interchanged with Generic Tetrahydrocarbazole or Tetrazole-Benzamide Analogs


Substituting this compound with a generic tetrahydrocarbazole-benzamide derivative (e.g., the des-tetrazole parent) or with a simple tetrazole-benzamide fragment (e.g., 2-(1H-tetrazol-1-yl)benzamide) eliminates or fundamentally alters both the physicochemical determinant set and the dual-target recognition potential . The presence of the 2-(1H-tetrazol-1-yl) substituent on the benzamide ring increases molecular weight by approximately 68 Da (+23%), adds four nitrogen atoms capable of hydrogen-bond acceptance and metal coordination, and raises the polar surface area from ~46 Ų (estimated for the des-tetrazole analog) to 116.21 Ų, which directly impacts membrane permeability, solubility, and target-binding pharmacophore geometry [1]. Conversely, introducing a substituent at the 6-position of the tetrahydrocarbazole (e.g., 6-fluoro or 6-methoxy analogs) alters lipophilicity (ΔlogP +0.23 for 6-F) and electronic distribution across the tricyclic system without preserving the precise scaffold electronics of the unsubstituted core . The specific combination of an unsubstituted tetrahydrocarbazole with an ortho-tetrazole-benzamide is thus a discrete chemical entity whose procurement for SAR-by-catalog, chemoproteomic profiling, or fragment-growth campaigns cannot be satisfied by near-neighbor replacements [2].

Des-tetrazole analog
Lacks the tetrazole pharmacophore (GPR35 agonism, BACE1 H-bond capacity), fundamentally altering target recognition and predicted permeability.
6-Substituted analogs
Pre-functionalized core restricts late-stage diversification and biases scaffold electronics, limiting accessible chemical space in SAR-by-catalog campaigns.
Simple tetrazole-benzamide
Missing the extended hydrophobic surface required for kinase/BACE1 ATP-site occupancy; cannot recapitulate multi-target prediction signature.

Quantitative Differentiation Evidence for N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-tetrazol-1-yl)benzamide Relative to Closest Analogs – Procurement-Relevant Head-to-Head Data


Lipophilicity Modulation: logP Reduction of 0.23 Units Versus 6-Fluoro Analog Enhances Aqueous Solubility Potential

The target compound exhibits a calculated logP of 3.25, which is 0.23 log units lower than the 6-fluoro substituted analog (logP 3.48) . This difference corresponds to an approximately 1.7-fold reduction in calculated octanol-water partition coefficient, translating to a modestly improved predicted aqueous solubility (logSw –4.58 for target vs. an estimated –4.81 for the 6-fluoro analog) . The lower logP is attributable to the absence of the electronegative fluorine substituent at the 6-position of the tetrahydrocarbazole, which preserves a less lipophilic scaffold surface .

Lipophilicity vs 6-F
Data to verify
logP 3.25 vs 6-F analog 3.48 Δ –0.23
May improve aqueous solubility and reduce non-specific binding in assay buffers
Calculated logP; experimental validation needed
Lipophilicity Drug-likeness Solubility

Polar Surface Area Expansion: +70 Ų Gain Over Des-Tetrazole Analog Drives Differential Permeability and Target Recognition

The incorporation of the 2-(1H-tetrazol-1-yl) substituent on the benzamide ring increases the topological polar surface area (tPSA) from an estimated ~46 Ų for N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide (des-tetrazole analog, 1 H-bond acceptor, C19H18N2O) to 116.21 Ų for the target compound (5 H-bond acceptors) . This 70 Ų increase fundamentally alters the compound's positioning in the Boiled-Egg permeability model, shifting it closer to the boundary of passive blood-brain barrier penetration and reducing predicted passive transcellular permeability relative to the des-tetrazole parent [1].

Polar surface area
Reported
tPSA 116 Ų vs des-tetrazole ~46 Ų Δ +70 Ų
Increases H-bond capacity and shifts permeability classification toward CNS boundary
Calculated by fragment-based method
Polar surface area Membrane permeability Pharmacophore diversity

Scaffold Versatility: Unsubstituted Tetrahydrocarbazole Core Offers Superior Fragment-Elaboration Degrees of Freedom Versus 6‑Substituted Analogs

The target compound bears no substituent at the 6-position of the tetrahydrocarbazole ring, differentiating it from the 6-fluoro, 6-chloro, and 6-methoxy analogs that each lock in a specific electronic and steric profile at this vector . In fragment-based or structure-guided elaboration workflows, the unsubstituted 6-position serves as a blank synthetic handle for late-stage functionalization (e.g., halogenation, cross-coupling, or metabolic blocking), whereas the pre-substituted analogs restrict available derivatization paths and bias the scaffold's electronic character from the outset [1].

Scaffold elaboration
Class-level
Unsubstituted 6-position enables late-stage functionalization
Maximizes accessible derivatives per synthetic effort in fragment-based campaigns
Qualitative advantage; no direct enumeration data
Fragment-based drug design SAR expansion Chemical probe development

Class-Level Biological Annotation: Tetrazole-Benzamide Hybrids Demonstrate GPR35 Agonism, a Target Profile Absent in Des-Tetrazole Analogs

Although no direct potency data have been published for the target compound itself, the 2-(1H-tetrazol-1-yl)benzamide substructure is a validated pharmacophore for GPR35 agonism. Reported ortho-tetrazole-benzamide analogs achieve GPR35 agonist EC₅₀ values as low as 0.059 μM in dynamic mass redistribution (DMR) assays [1]. In contrast, the des-tetrazole analog N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide lacks this recognition element entirely and is not annotated for GPCR activity . The tetrahydrocarbazole core has been independently linked to CRTH2 receptor antagonism (GPCR family) and VEGF translational control, suggesting a polypharmacology opportunity for the hybrid compound [2][3].

GPR35 pharmacophore
Class-level
Ortho-tetrazole-benzamide class reported EC₅₀ 0.059–10 µM
Extends target space beyond kinase/BACE1 to GPCR engagement
No direct EC₅₀ for this compound; class-level inference
GPR35 agonism GPCR pharmacology Immuno-oncology

Molecular Weight and Heavy Atom Count Differentiation: 68 Da Lighter Than 6-Methoxy Analog Reduces Per-Compound Cost in Large Screening Collections

At 358.4 g/mol with 27 heavy atoms, the target compound is 30.0 g/mol lighter than the 6-methoxy analog (388.4 g/mol, 29 heavy atoms) and 17.99 g/mol lighter than the 6-fluoro analog (376.4 g/mol, 28 heavy atoms) . While these differences appear small, in the context of large screening library procurement (e.g., 50,000–500,000 compounds), the cumulative mass reduction translates to lower synthesis cost per compound, reduced storage volume, and improved compliance with lead-likeness filters that penalize molecular weight above 350 Da [1].

Molecular weight
Reported
358.4 g/mol vs 6-MeO 388.4 Δ –30.0
Lower MW supports lead-likeness filters and ligand efficiency metrics
Calculated from molecular formula
Molecular weight optimization Compound acquisition cost Screening library design

Database Annotations: ZINC SEA Predictions Link the Scaffold to Beta-Secretase (BACE1) and Kinase Target Space, Distinct from Mono-Pharmacophore Analogs

The ZINC database Similarity Ensemble Approach (SEA) prediction for ZINC000034804869 associates the compound scaffold with beta-secretase 1 (BACE1) inhibition, consistent with independent literature demonstrating that tetrahydrocarbazole-benzyl-pyridine hybrids inhibit BACE1 and butyrylcholinesterase at low micromolar concentrations [1][2]. Concurrently, the tetrahydrocarbazole-carboxamide class is covered by patents as kinase inhibitors (Btk, Itk, TrkA) with reported IC₅₀ values as low as 3.1 nM [3]. In contrast, des-tetrazole analogs lack the additional H-bond capacity required for BACE1 active-site engagement, and simple tetrazole-benzamides lack the extended hydrophobic surface needed for kinase ATP-site occupancy [4].

Target prediction
Class-level
SEA predicts BACE1 + kinase (Btk/Itk/TrkA) + GPR35 profiles
Multi-target prediction signature enables broad phenotypic profiling
Prediction-based; no direct target engagement data
Target prediction Polypharmacology BACE1 Kinase inhibition

Recommended Research and Industrial Application Scenarios for N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-tetrazol-1-yl)benzamide Based on Differentiated Evidence Profile


Chemoproteomic Target Deconvolution and Polypharmacology Profiling

The compound's unique combination of a tetrahydrocarbazole core (predicted kinase/BACE1 engagement) and a tetrazole-benzamide appendage (GPR35 agonism pharmacophore) makes it an ideal bait for affinity-based chemoproteomics (e.g., thermal proteome profiling or photoaffinity labeling pull-downs) aimed at identifying dual-engagement targets . Its unsubstituted 6-position further allows linker attachment for immobilization on sepharose beads without altering the core pharmacophore geometry [1]. Procurement of this specific chemotype rather than a mono-pharmacophore analog can reduce the number of parallel probe syntheses required in a target ID campaign [2].

Fragment-Elaboration and SAR-by-Catalog Campaigns Targeting GPR35 or CRTH2 Receptors

The 2-(1H-tetrazol-1-yl)benzamide fragment provides a validated GPR35 agonism anchor (class EC₅₀ = 0.059–10 μM for close analogs), while the tetrahydrocarbazole moiety has been optimized in patented CRTH2 antagonist series . Procurement of this compound as a screening library hit enables immediate access to both pharmacophores in a single molecular entity that can serve as a starting point for parallel optimization toward either target class, with the 6-position of the tetrahydrocarbazole available for vector diversification [1].

Physicochemical Benchmarking in CNS Drug Discovery – Balancing logP and tPSA in the 3.0–3.5 logP Window

With a logP of 3.25 and tPSA of 116.21 Ų, the compound resides near the upper boundary of the CNS drug-like property space, making it a valuable tool compound for calibrating in vitro permeability and P-glycoprotein efflux assays in the logP 3.0–3.5 range . The 0.23 logP difference from its 6-fluoro analog allows paired-compound permeability studies that isolate the contribution of a single aromatic fluorine substitution to membrane transit kinetics . CROs and in-house ADME groups can use this compound as a reference standard when validating new BBB-penetration prediction models [1].

Kinase Selectivity Panel Screening – Unsubstituted Tetrahydrocarbazole as a Baseline for Substituent SAR

Given that substituted tetrahydrocarbazole-carboxamides are known Btk/Itk/TrkA inhibitors with IC₅₀ values ranging from 3.1 nM to >10 μM, the unsubstituted core of this compound serves as a critical baseline for establishing the contribution of 6-position substituents to kinase selectivity . Screening this compound against a broad kinase panel (e.g., 100–468 kinases) can define the selectivity fingerprint of the minimal scaffold, against which 6-substituted analogs can be compared to map selectivity cliffs induced by individual substituent additions .

Application
Selection Property
Validation Focus
Target deconvolution by chemoproteomics
Dual pharmacophore (kinase/BACE1 + GPR35) and unsubstituted core for linker attachment
Affinity-based pull-down target engagement profiling
Fragment elaboration for GPR35 or CRTH2
Ortho-tetrazole-benzamide GPR35 anchor; tetrahydrocarbazole CRTH2 potential
Reporter or binding assay against GPR35/CRTH2 receptors
CNS drug-like property benchmarking
logP 3.25 and tPSA 116 Ų near upper CNS boundary
In vitro permeability and P-gp efflux assay calibration
Kinase selectivity baseline profiling
Unsubstituted tetrahydrocarbazole core as minimal scaffold
Broad kinase panel selectivity fingerprint
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